1-allyl-4-propionylpiperazine
Description
1-Allyl-4-propionylpiperazine is a piperazine derivative featuring an allyl group (–CH₂CHCH₂) at the 1-position and a propionyl group (–COCH₂CH₃) at the 4-position of the piperazine ring.
Properties
IUPAC Name |
1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h3H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDTXJXOOFREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperazine Derivatives
| Compound Name | 1-Substituent | 4-Substituent | Functional Group Characteristics |
|---|---|---|---|
| This compound | Allyl (–CH₂CHCH₂) | Propionyl (–COCH₂CH₃) | Polar carbonyl, unsaturated allyl chain |
| 1-Allyl-4-propylpiperazine | Allyl | Propyl (–CH₂CH₂CH₃) | Non-polar alkyl chain; higher lipophilicity |
| 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl | H | Aromatic, electron-withdrawing Cl substituent |
| 1-Phenylpiperazine | Phenyl | H | Aromatic, planar structure |
| 4-(1-Acetylpiperazin-4-yl)phenol | Acetyl (–COCH₃) | 4-Hydroxyphenyl | Phenolic hydroxyl, acetylated amine |
Key Observations :
- Polarity : The propionyl group in this compound increases polarity compared to alkyl-substituted analogs like 1-allyl-4-propylpiperazine, likely improving aqueous solubility .
- Reactivity : The allyl group’s double bond may render this compound more reactive than aryl-substituted derivatives (e.g., 1-(4-chlorophenyl)piperazine), which are stabilized by aromaticity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | ~183.23 | Not reported | Moderate | 1.2 |
| 1-Allyl-4-propylpiperazine | 168.28 | Not reported | Low | 2.5 |
| 1-(4-Chlorophenyl)piperazine | 196.67 | 98–102 | Low | 2.8 |
| 4-(1-Acetylpiperazin-4-yl)phenol | 220.26 | 145–148 | Moderate | 0.9 |
Notes:
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